molecular formula C14H9BrF2N2O3 B2935010 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 561309-11-3

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2935010
CAS No.: 561309-11-3
M. Wt: 371.138
InChI Key: NRSCVQLBNKCNFS-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic small molecule characterized by a hybrid structure combining a 2,5-difluorophenyl amide moiety and a 5-bromopyridine-3-carboxylate ester. The compound’s design leverages halogenation (fluorine and bromine) to modulate electronic, steric, and pharmacokinetic properties. The 2,5-difluorophenyl group may enhance binding specificity to hydrophobic pockets in target proteins, while the bromine atom on the pyridine ring could contribute to halogen bonding interactions or influence metabolic stability.

Structurally, the compound shares features with ligands targeting G-protein-coupled receptors (GPCRs) or ion channels, as suggested by its resemblance to analogs like BIBN4096BS and MK0974, which are calcitonin gene-related peptide (CGRP) receptor antagonists . However, its exact biological targets and mechanism of action remain underexplored in publicly available literature.

Properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2N2O3/c15-9-3-8(5-18-6-9)14(21)22-7-13(20)19-12-4-10(16)1-2-11(12)17/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCVQLBNKCNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Amino Intermediate: The starting material, 2,5-difluoroaniline, undergoes a reaction with an appropriate acylating agent to form the 2-[(2,5-difluorophenyl)amino]-2-oxoethyl intermediate.

    Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to yield 5-bromopyridine-3-carboxylic acid.

    Esterification: The amino intermediate is then coupled with the brominated pyridine derivative under esterification conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen or oxygen atoms.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Industrial Chemistry: The compound can be utilized in the synthesis of agrochemicals or specialty chemicals with specific functional properties.

Mechanism of Action

The mechanism of action of 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorinated aromatic amine and brominated pyridine moieties can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to pharmacologically active analogs. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Hypothesized Effects

Compound Core Structure Halogen Substituents Functional Groups Potential Target
2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate Pyridine ester + phenyl amide 2,5-difluoro (phenyl), 5-bromo (pyridine) Amide, ester GPCRs/Ion Channels (hypothesized)
BIBN4096BS Quinazolinyl + piperidine 3,5-dibromo-4-hydroxy (phenyl) Carboxamide, hydroxyl CGRP receptor
MK0974 (Telcagepant) Azepane + imidazopyridinyl 2,3-difluoro (phenyl) Urea, trifluoroethyl CGRP receptor
Key Observations:

Halogen Positioning: The 2,5-difluoro substitution on the phenyl ring in the target compound contrasts with the 2,3-difluoro configuration in MK0974.

Functional Group Diversity :

  • The ester linkage in the target compound may confer lower metabolic stability than the carboxamide in BIBN4096BS, which is resistant to esterase-mediated hydrolysis.
  • The absence of a trifluoroethyl group (as in MK0974) suggests differences in lipophilicity and blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Analogues

Property Target Compound BIBN4096BS MK0974
Molecular Weight (g/mol) ~395 (estimated) 865.6 534.5
LogP (Predicted) ~2.8 (moderate lipophilicity) ~4.1 (highly lipophilic) ~3.2
Solubility Low (ester hydrolysis risk) Very low (due to dibromo groups) Moderate (urea enhances polarity)
Metabolic Stability Moderate (ester vulnerability) High (carboxamide stability) High (trifluoroethyl resistance)
Discussion:
  • The target compound’s lower molecular weight (~395 vs. 865.6 for BIBN4096BS) may improve bioavailability but reduce target affinity due to fewer interaction points.

Biological Activity

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be characterized by its IUPAC name, which highlights its functional groups and molecular structure. It features a difluorophenyl moiety attached to an oxoethyl group and a brominated pyridine ring. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC16H15BrF2N2O4
Molecular Weight409.21 g/mol
IUPAC Name2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
CAS Number[Not Available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies have indicated that it may inhibit key enzymes involved in cancer cell proliferation and survival. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or proteases that are crucial for tumor growth.
  • Microtubule Disruption : Similar to other compounds in its class, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Receptor Modulation : It could modulate receptor activities involved in signaling pathways that regulate cell growth and differentiation.

Biological Evaluations

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Case Study 1 : A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, indicating potent anticancer activity .
  • Case Study 2 : In another investigation, the compound was shown to inhibit tubulin polymerization in vitro, similar to known chemotherapeutic agents like combretastatin A-4, which also suggests its potential as a microtubule-targeting agent .

Structure-Activity Relationship (SAR)

The structural modifications of the compound significantly influence its biological activity. The presence of the difluorophenyl group enhances lipophilicity and binding affinity to target proteins, while the bromine atom contributes to halogen bonding interactions that stabilize the compound's binding conformation.

ModificationEffect on Activity
Addition of FluorineIncreased potency against cancer cells
BrominationEnhanced binding affinity
Alteration of Alkyl ChainsModulation of pharmacokinetic properties

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